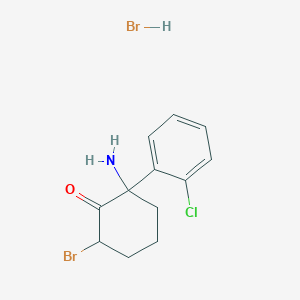

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is a deuterium-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone, which is an intermediate in the synthesis of ketamine metabolites. The deuterium labeling (d4) is used to trace the compound in various biochemical and pharmacological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide typically involves the following steps:

Bromination: The starting material, 2-(2-chlorophenyl)cyclohexanone, undergoes bromination to introduce a bromine atom at the 6-position of the cyclohexanone ring.

Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

Deuterium Labeling: Deuterium atoms are introduced at specific positions (d4) to create the labeled compound.

Hydrobromide Formation: The final step involves converting the free base into its hydrobromide salt form for stability and ease of handling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large reactors are used to carry out the bromination, amination, and deuterium labeling steps.

Purification: The product is purified using techniques such as recrystallization, chromatography, and distillation.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is used in a wide range of scientific research applications:

Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and kinetics.

Biology: It helps in tracing metabolic pathways and understanding the biological fate of related compounds.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.

Industry: Employed in the development of new pharmaceuticals and in environmental studies to trace pollutants.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets NMDA (N-methyl-D-aspartate) receptors in the brain, similar to ketamine.

Pathways Involved: The compound modulates neurotransmitter release and synaptic plasticity, affecting neural communication and potentially leading to anesthetic and analgesic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone: The non-deuterated version of the compound.

Ketamine: A well-known anesthetic and analgesic with a similar structure.

Phencyclidine (PCP): Another NMDA receptor antagonist with similar pharmacological effects.

Uniqueness

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is unique due to its deuterium labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research settings, enabling detailed analysis of the compound’s behavior in biological systems.

Actividad Biológica

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide (CAS No. 79499-60-8) is a synthetic compound that belongs to the class of cyclohexanones. Its unique molecular structure, which includes a bromine atom and a chlorophenyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C12H14BrClNO, with a molecular weight of 383.507 g/mol. The compound features notable physicochemical properties, including a LogP value of 4.6689, indicating its lipophilicity, which may influence its biological interactions .

The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. Initial studies suggest that it may interact with specific receptors or enzymes, impacting cellular functions such as protein synthesis and signal transduction.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been investigated for their biological effects:

- Anti-cancer Activity : Compounds structurally related to cyclohexanones have shown promise in inhibiting cancer cell proliferation. For example, certain derivatives have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity.

- Neuroprotective Effects : Some studies suggest that similar compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Research Findings

Recent literature highlights the need for further investigation into the pharmacological properties of this compound. Key findings include:

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (bromine and chlorine) appears to enhance biological activity by increasing lipophilicity and altering receptor binding profiles .

- Potential Applications : Given its structural characteristics, there is potential for this compound in drug development targeting inflammatory diseases and certain cancers.

Propiedades

IUPAC Name |

2-amino-6-bromo-2-(2-chlorophenyl)cyclohexan-1-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO.BrH/c13-9-5-3-7-12(15,11(9)16)8-4-1-2-6-10(8)14;/h1-2,4,6,9H,3,5,7,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGBWRWZOSOHAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79499-60-8 |

Source

|

| Record name | Cyclohexanone, 2-amino-6-bromo-2-(2-chlorophenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79499-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.